D-alpha-Methyl DOPA
CAS No.: 2799-15-7
Cat. No.: VC20784008
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2799-15-7 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) |
| Standard InChI Key | CJCSPKMFHVPWAR-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)[O-])[NH3+] |
| SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |
Introduction
Chemical Structure and Properties
D-alpha-Methyl DOPA, also known as D-Methyldopa, possesses the molecular formula C₁₀H₁₃NO₄ with a molecular weight of 211.2145 g/mol . It represents the absolute stereochemistry with one defined stereocenter, contributing to its distinct pharmacological profile compared to the L-isomer. The chemical structure can be represented by the following SMILES notation:
CC@@(CC1=CC=C(O)C(O)=C1)C(O)=O
The InChI representation is:
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/t10-/m1/s1
Chemical Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.2145 g/mol |
| Stereochemistry | Absolute |
| Defined Stereocenters | 1/1 |
| E/Z Centers | 0 |
| Charge | 0 |
| Optical Activity | Unspecified |
Pharmacological Activity
D-alpha-Methyl DOPA is considered pharmacologically inactive in contrast to its L-isomer counterpart. Multiple studies have established that only the L-isomer possesses the ability to inhibit dopa decarboxylase and demonstrates antihypertensive activity in humans . This difference in pharmacological activity between stereoisomers represents a classic example of stereoselectivity in drug action, where the spatial arrangement of atoms significantly impacts biological function.
The inactivity of D-alpha-Methyl DOPA as an antihypertensive agent has important implications for pharmaceutical development. When the racemate (DL-form) of methyldopa is administered, approximately twice the dose is required to achieve the same antihypertensive effect as the pure L-isomer . This relationship highlights the importance of stereochemistry in drug efficacy and dosing considerations.
Comparison with L-alpha-Methyl DOPA
L-alpha-Methyl DOPA, marketed under brand names such as Aldomet, is widely recognized as an effective antihypertensive medication and is particularly valued for treating hypertension during pregnancy . The stark contrast between the pharmacological properties of these stereoisomers warrants detailed comparison.
Comparative Analysis Table
The differences between these isomers highlight the critical importance of stereochemistry in pharmacology, where mirror-image molecules can exhibit entirely different biological activities.
| Parameter | Value |
|---|---|
| k₍cat₎ | 5.68 min⁻¹ |
| K₍m₎ | 45 μM |
| k₍inact₎ | 0.012 min⁻¹ |
| K₍i₎ | 39.3 μM |
The reaction is accompanied by time- and concentration-dependent inactivation of the enzyme . D-Dopa specifically protects against this inactivation, suggesting its potential role as a protective agent in certain biochemical contexts.
Clinical Significance
The clinical significance of D-alpha-Methyl DOPA lies primarily in its contrast with the L-isomer and its potential role in understanding stereoselectivity in drug development. While D-alpha-Methyl DOPA itself has no direct therapeutic applications due to its lack of antihypertensive activity, its study has contributed to our understanding of structure-activity relationships in pharmacology.
The recognition that the D-isomer is inactive has informed pharmaceutical development practices, emphasizing the importance of stereoselective synthesis or separation of stereoisomers to optimize therapeutic efficacy. When racemic mixtures of methyldopa are used, the presence of the inactive D-isomer effectively dilutes the active component, necessitating higher dosages to achieve the desired therapeutic effect .
Furthermore, the competitive inhibition of dopa decarboxylase by D-alpha-Methyl DOPA suggests potential applications in research settings where modulation of this enzymatic pathway is desired. This property could theoretically be exploited in experimental contexts to investigate the role of dopa decarboxylase in various physiological and pathological processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume